molecular formula C15H11NO B146863 2,5-Diphenyloxazole CAS No. 92-71-7

2,5-Diphenyloxazole

Cat. No.: B146863
CAS No.: 92-71-7
M. Wt: 221.25 g/mol
InChI Key: CNRNYORZJGVOSY-UHFFFAOYSA-N
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Description

2,5-Diphenyloxazole is an organic compound with the molecular formula C15H11NO. It is a greenish powder that is primarily used as an organic scintillator. This compound is known for its ability to convert shorter wavelength light into longer wavelength light, making it useful in various applications, particularly in the field of radiation detection .

Biochemical Analysis

Biochemical Properties

2,5-Diphenyloxazole exhibits tunable fluorescence properties, up-conversion emission, and thermal stability . It has been used as a photoactive model system to study the structure-property relationship of its cocrystals . The cocrystals of this compound have exhibited tunable fluorescence properties and thermal stability relative to the pure this compound solid .

Cellular Effects

The fluorescence of this compound can be quenched by nucleotides, as investigated by electronic absorption and steady-state fluorescence spectra . This property allows this compound to be used as a fluorescent probe in cellular studies, providing insights into the interactions between nucleotides and other biomolecules .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its interaction with light. As a fluorescent compound, this compound absorbs light at a specific wavelength and then re-emits light at a longer wavelength . This property is utilized in various applications, including as a scintillator and a fluorescent probe .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, the fluorescence properties of this compound can be tuned by adjusting the molecular stacking and aggregation state in its cocrystals . Moreover, the thermal stability of this compound can also be enhanced through co-crystallization .

Transport and Distribution

Given its lipophilic nature, it is likely that this compound can easily cross cell membranes and distribute throughout the cell .

Subcellular Localization

Due to its lipophilic nature and its use as a fluorescent probe, it is likely that this compound can localize in various subcellular compartments where it can interact with different biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diphenyloxazole typically involves the condensation of aniline with aldehydes in the presence of an acid catalyst to form an imine salt. This imine salt then undergoes cyclization under acidic conditions to produce this compound . Another method involves reacting benzoylaminoacetic acid with thionyl chloride at 50°C until the reaction is complete .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in enamel reactors with mechanical stirring and precise temperature control. Post-treatment processes such as distillation, crystallization, and extraction are employed to purify the final product .

Chemical Reactions Analysis

2,5-Diphenyloxazole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxazole derivatives.

    Reduction: Reduction reactions can modify the oxazole ring, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.

Common reagents used in these reactions include sulfuric acid, hydrochloric acid, and thionyl chloride. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

2,5-Diphenyloxazole is unique due to its high photoluminescence quantum yield and its ability to act as a primary shifter in scintillation detectors. Similar compounds include:

These compounds share some functional similarities but differ in their specific applications and emission characteristics.

Properties

IUPAC Name

2,5-diphenyl-1,3-oxazole
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InChI

InChI=1S/C15H11NO/c1-3-7-12(8-4-1)14-11-16-15(17-14)13-9-5-2-6-10-13/h1-11H
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InChI Key

CNRNYORZJGVOSY-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=CC=C3
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Molecular Formula

C15H11NO
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DSSTOX Substance ID

DTXSID7059060
Record name 2,5-Diphenyloxazole
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Molecular Weight

221.25 g/mol
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Physical Description

White powder; [Alfa Aesar MSDS]
Record name 2,5-Diphenyloxazole
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Vapor Pressure

0.00000465 [mmHg]
Record name 2,5-Diphenyloxazole
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CAS No.

92-71-7
Record name 2,5-Diphenyloxazole
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Synthesis routes and methods

Procedure details

FIG. 11 shows the molecular structures of the resultant molecule 2-phenyloxazole when the starting heterocycle is 1,3-oxazole, and its 1H NMR spectrum. 2,5-Diphenyloxazole is also produced in the synthesis. The synthesis of 2-phenyloxazole and 2,5-diphenyloxazole is conducted using copper(I) iodide (19.1 mg, 0.1 mmol), oxazole (69 mg, 1.0 mmol), iodobenzene (612 mg, 3.0 mmol), t-BuOLi (160 mg, 2.0 mmol), and DMF (1.0 mL). After column chromatography (hexanes, then 10% ethyl acetate in hexanes) and preparative HPLC (5% ethyl acetate in hexanes) 15 mg (7%) of a light tan solid (2,5-diphenyloxazole, Rf=0.30 (1/9 ethyl acetate/hexanes)) and 85 mg (59%) of a colorless oil (2-phenyloxazole, Rf=0.27 (1/9 ethyl acetate/hexanes)) are obtained. 1H NMR spectrum for 2-Phenyloxazole (300 MHz, CDCl3): δ7.23 (s, 1H), 7.42-7.49 (m, 3H), 7.71 (s, 1H), 8.01-8.10 (m, 2H). 1H NMR spectrum for 2,5-Diphenyloxazole (300 MHz, CDCl3): δ 7.31-7.38 (m, 1H), 7.40-7.52 (m, 6H), 7.70-7.75 (m, 2H), 8.08-8.15 (m, 2H). Table III, entry 1.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2,5-diphenyloxazole?

A1: this compound has the molecular formula C15H11NO and a molecular weight of 221.25 g/mol.

Q2: What are the key spectroscopic characteristics of this compound?

A2: this compound exhibits strong fluorescence upon UV excitation. Its absorption and emission spectra are sensitive to solvent polarity and the presence of potential interacting molecules like cyclodextrins. [] Studies have shown its potential for two-photon fluorescence (TPF), with a high TPF quantum yield and a decay time of 20 ns. []

Q3: How does the structure of this compound relate to its fluorescence properties?

A3: The planar, conjugated structure of this compound allows for efficient absorption of UV light and subsequent emission of fluorescence. Substitutions on the phenyl rings can impact the fluorescence wavelength and intensity. [, ]

Q4: How does the conformation of this compound influence its amplified spontaneous emission (ASE) behavior?

A4: Contrary to the previously proposed electromer model, conformational restrictions at the 5-phenyl position do not eliminate the anomalous dual-spike ASE response in this compound derivatives. The exact mechanism behind this phenomenon requires further investigation. []

Q5: What makes this compound suitable for scintillation applications?

A5: this compound is an efficient scintillator, meaning it emits light when excited by ionizing radiation. [, , , , , ] This property is exploited in various applications, including the detection of beta radiation and differentiation between gamma-ray and neutron-induced signals. [, ]

Q6: How does covalent incorporation of this compound into sol-gel matrices impact its performance in radioanalytical applications?

A6: Covalent incorporation significantly reduces leaching of this compound from sol-gel glasses compared to simple entrapment, leading to improved long-term performance and stability in radioanalytical applications. [, ]

Q7: Can this compound be used to enhance the performance of X-ray attenuation-based imaging?

A7: Yes, embedding this compound alongside cesium lead bromide quantum dots within silicon dioxide nanoparticles significantly enhances X-ray attenuation, improving the sensitivity of this imaging technique. []

Q8: Does this compound exhibit any biological activity?

A9: Research suggests that this compound can inhibit phospholipase C (PLC) activity. This finding may explain some of its antiproliferative and antisignaling effects observed in certain cell lines. [, ]

Q9: How is this compound metabolized in biological systems?

A10: Studies have shown that this compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to hydroxylated metabolites. [, , , , ] This metabolism can be induced by certain compounds like 3-methylcholanthrene.

Q10: Can this compound be used as a probe for studying aryl hydrocarbon hydroxylase (AHH) activity?

A11: Yes, this compound metabolism by AHH can be used as a sensitive indicator of the enzyme's activity in human lymphocytes and liver microsomes. [, , , , ]

Q11: What is the impact of this compound on mice DNA structure?

A12: Research indicates a complex relationship between this compound and DNA structure in mice. It exhibits genotoxic effects at certain concentrations, but some derivatives show potential radioprotective properties. [, ]

Q12: How does the solubility of this compound in different solvents affect its applications?

A13: The solubility of this compound varies depending on the solvent. This influences its use in different applications, such as the preparation of liquid scintillators, sol-gel glasses, and polymer-based systems. [, , , ]

Q13: What strategies can be employed to improve the stability and performance of this compound in various applications?

A14: Covalent attachment to polymer matrices, encapsulation within nanoparticles, and the use of appropriate solvents and additives can enhance the stability and performance of this compound in diverse applications. [, , , ]

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